

Application Notes and Protocols for Enrofloxacin-d5 in Poultry Pharmacokinetic Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enrofloxacin-d5*

Cat. No.: *B563872*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria. It is widely used in veterinary medicine to treat bacterial infections in poultry. Pharmacokinetic (PK) studies are crucial for determining the appropriate dosage regimens, ensuring efficacy, and preventing violative tissue residues.

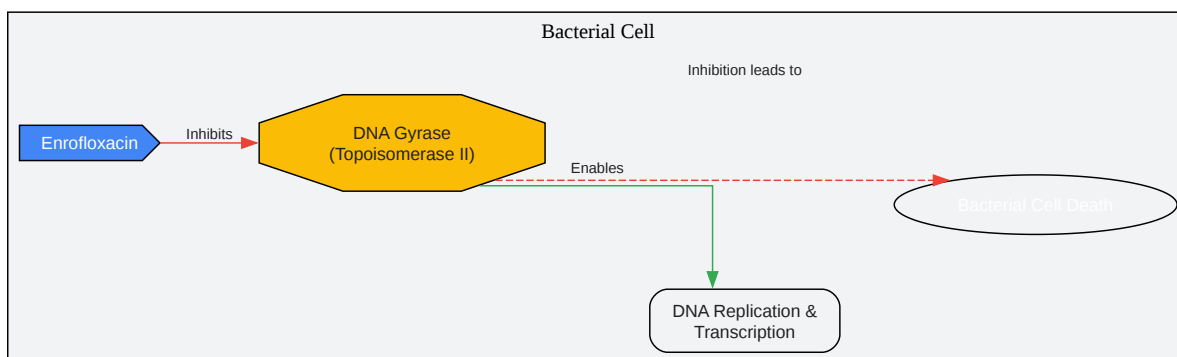
Enrofloxacin-d5, a deuterated analog of enrofloxacin, serves as an ideal internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its similar chemical and physical properties to the parent drug, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of **Enrofloxacin-d5** in pharmacokinetic studies in poultry.

Mechanism of Action

Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase. This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, enrofloxacin prevents the supercoiling and uncoiling of bacterial

DNA, leading to cell death. In poultry, enrofloxacin is metabolized to its active metabolite, ciprofloxacin, which also possesses antibacterial activity.



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Caption: Mechanism of action of Enrofloxacin.

Pharmacokinetic Properties of Enrofloxacin in Poultry

The pharmacokinetic profile of enrofloxacin in poultry can vary depending on the route of administration, age of the birds, and health status. The following tables summarize key pharmacokinetic parameters from studies in broiler chickens.

Table 1: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 10 mg/kg Body Weight Dose

Parameter	Intravenous (IV) Administration	Oral (PO) Administration	Reference
C _{max} (µg/mL)	6.74 ± 0.03	3.82 ± 0.59	
T _{max} (h)	0.22	0.65	
T _{1/2} (h)	10.29 ± 0.45	14.23 ± 0.46	
AUC (µg·h/mL)	21.13 ± 0.17	20.84 ± 0.07	
Bioavailability (%)	-	98.6 ± 8.9	

Table 2: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens after a Single 5 mg/kg Body Weight Dose

Parameter	Intravenous (IV) Administration	Intramuscular (IM) Administration	Oral (PO) Administration	Reference
C _{max} (µg/mL)	-	2.01	0.99	
T _{max} (h)	-	1.0	2.0	
Mean Residence Time (h)	12.5 - 13.7	12.5 - 13.7	12.5 - 13.7	
Bioavailability (%)	-	-	80.1	

Experimental Protocol: Pharmacokinetic Study of Enrofloxacin in Broiler Chickens

This protocol outlines a typical pharmacokinetic study in broiler chickens using **Enrofloxacin-d5** as an internal standard.

1. Animals and Housing:

- Healthy broiler chickens of a specific age and weight range.

- Animals should be acclimatized to their housing conditions for at least one week prior to the study.
- Housing should provide controlled temperature, humidity, and lighting, with ad libitum access to feed and water.

2. Experimental Design:

- Groups:
 - Group 1: Intravenous (IV) administration of enrofloxacin.
 - Group 2: Oral (PO) gavage administration of enrofloxacin.
- Dose: A single dose of 10 mg/kg body weight of enrofloxacin is administered to each bird.
- Sample Collection: Blood samples (e.g., 1 mL) are collected from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

- Protein Precipitation:
 - Thaw plasma samples at room temperature.
 - To 200 µL of plasma, add a known concentration of **Enrofloxacin-d5** internal standard solution.
 - Add 600 µL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

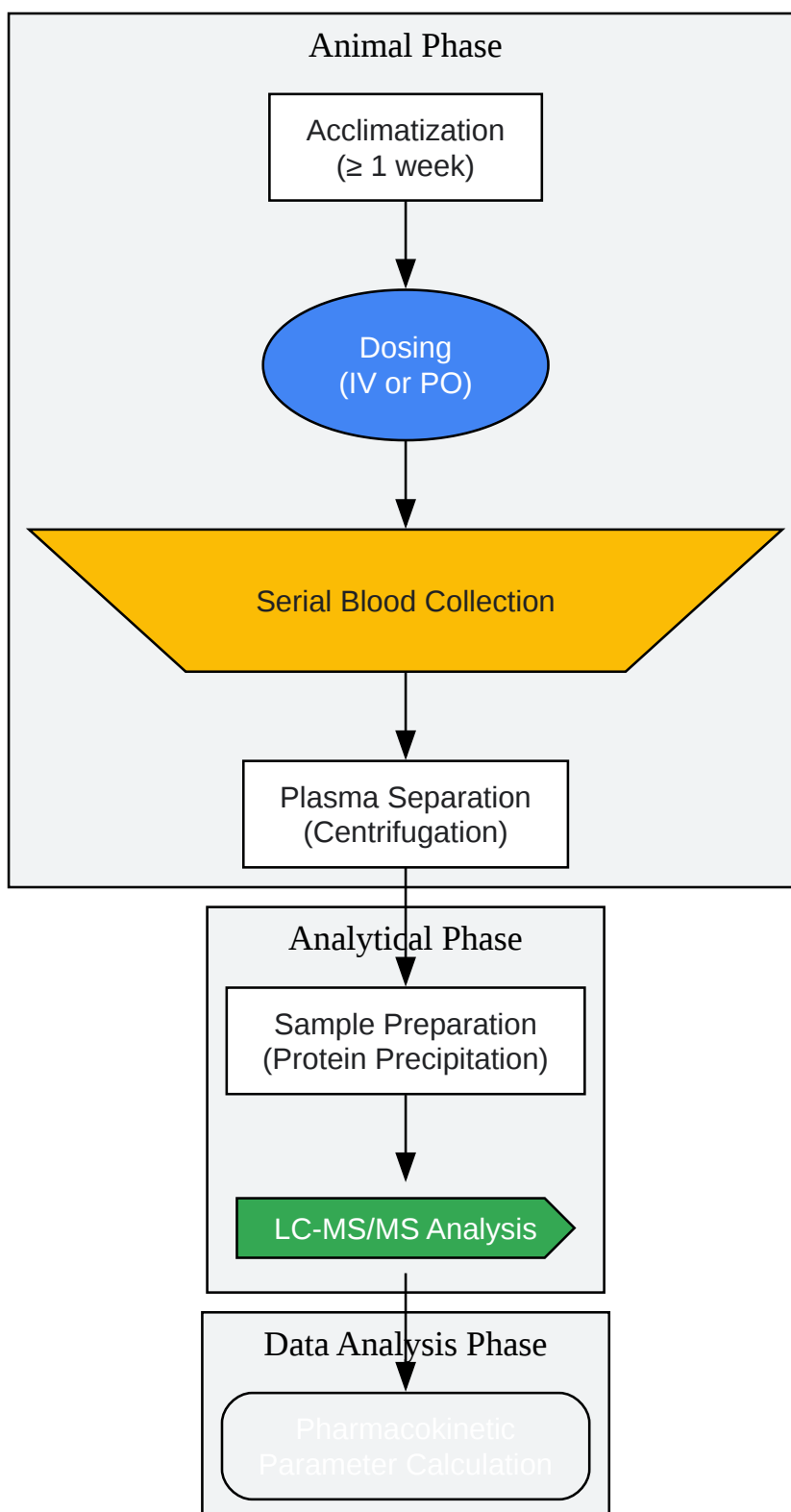
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
- Column: A C18 column is commonly used for separation.
- Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- MRM Transitions:
 - Enrofloxacin: m/z 360.0 > 316.1
 - **Enrofloxacin-d5**: m/z 365.0 > 321.1
 - Ciprofloxacin (metabolite): m/z 332.1 > 288.1

5. Data Analysis:

- Quantify the concentrations of enrofloxacin and ciprofloxacin in each plasma sample using a calibration curve prepared with known concentrations of the analytes and a fixed concentration of the internal standard (**Enrofloxacin-d5**).
- Calculate pharmacokinetic parameters (C_{max} , T_{max} , $T_{1/2}$, AUC) using non-compartmental analysis software.



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Caption: Experimental workflow for a poultry pharmacokinetic study.

Conclusion

The use of **Enrofloxacin-d5** as an internal standard is critical for the accurate and precise quantification of enrofloxacin in poultry matrices during pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of veterinary drug development. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for establishing safe and effective dosage regimens for enrofloxacin in poultry.

- To cite this document: BenchChem. [Application Notes and Protocols for Enrofloxacin-d5 in Poultry Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563872#enrofloxacin-d5-for-pharmacokinetic-studies-in-poultry\]](https://www.benchchem.com/product/b563872#enrofloxacin-d5-for-pharmacokinetic-studies-in-poultry)

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com